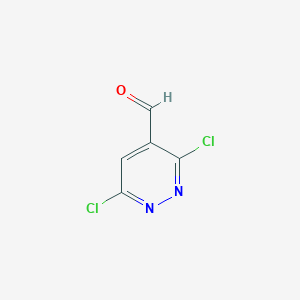

3,6-Dichloropyridazine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyridazine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)5(7)9-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFPDUWCECWCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568958 | |

| Record name | 3,6-Dichloropyridazine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130825-10-4 | |

| Record name | 3,6-Dichloropyridazine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Derivation for 3,6 Dichloropyridazine 4 Carbaldehyde

Direct Synthesis Strategies for 3,6-Dichloropyridazine-4-carbaldehyde

The direct synthesis of this compound can be effectively achieved through the oxidation of its corresponding hydroxymethyl precursor, (3,6-Dichloropyridazin-4-yl)methanol. bldpharm.com A highly efficient and mild method for this transformation is the Dess-Martin oxidation. youtube.comorganic-chemistry.org This reaction utilizes the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to oxidize primary alcohols to aldehydes. organic-chemistry.orgwikipedia.orgwikipedia.org The reaction is typically conducted at room temperature in chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) and is known for its high yields and chemoselectivity, tolerating a wide range of sensitive functional groups. organic-chemistry.orgwikipedia.orgwikipedia.org The reaction proceeds rapidly, often to completion within a few hours. organic-chemistry.orgwikipedia.org An important feature of the Dess-Martin oxidation is that it does not over-oxidize the primary alcohol to a carboxylic acid. youtube.com The workup is generally straightforward, and the reaction can be buffered with pyridine (B92270) or sodium bicarbonate to protect acid-sensitive substrates. wikipedia.org

An example of this application is the oxidation of a sensitive α-β-unsaturated alcohol to its aldehyde, a moiety found in various natural products. wikipedia.org The mechanism involves the initial formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation at the α-carbon by an acetate (B1210297) ion to yield the aldehyde. youtube.comwikipedia.org

Table 1: Key Features of Dess-Martin Oxidation

| Feature | Description |

| Reagent | Dess-Martin Periodinane (DMP) wikipedia.orgwikipedia.org |

| Substrate | Primary Alcohols (e.g., (3,6-Dichloropyridazin-4-yl)methanol) bldpharm.com |

| Product | Aldehydes (e.g., this compound) uni.lu |

| Conditions | Room temperature, neutral pH, chlorinated solvents (CH₂Cl₂ or CHCl₃) organic-chemistry.orgwikipedia.orgwikipedia.org |

| Advantages | Mild conditions, high yields, short reaction times, high chemoselectivity wikipedia.org |

Synthesis and Functionalization of the 3,6-Dichloropyridazine (B152260) Core

The 3,6-dichloropyridazine core is a crucial intermediate, and its synthesis is well-established. sigmaaldrich.com A common starting material is maleic hydrazide (also known as 3,6-dihydroxypyridazine), which is a plant growth regulator. koreascience.krrsc.orgunl.edu The chlorination of maleic hydrazide is typically achieved using phosphorus oxychloride (POCl₃), often heated to ensure the reaction goes to completion. koreascience.krgoogle.com This reaction can be performed with or without a solvent. google.com For instance, heating a mixture of 3,6-dihydroxypyridazine and phosphorus oxychloride at elevated temperatures yields 3,6-dichloropyridazine. google.comchemicalbook.com The use of phosphorus pentachloride (PCl₅) is another effective method for this chlorination. google.com N-chlorosuccinimide (NCS) has also been reported as a chlorinating agent, offering a potentially more environmentally friendly alternative with fewer process impurities. google.com

Table 2: Chlorination Methods for 3,6-Dichloropyridazine Synthesis

| Precursor | Chlorinating Agent | Reaction Conditions | Yield |

| 3,6-Dihydroxypyridazine | Phosphorus oxychloride (POCl₃) | 50°C, 4h in Chloroform | 72.35% google.com |

| 3,6-Dihydroxypyridazine | Phosphorus oxychloride (POCl₃) | 80°C, 1h in Methanol (B129727)/Water | 88.65% google.com |

| 3,6-Dihydroxypyridazine | Phosphorus pentachloride (PCl₅) | 125°C, 4h | 82% google.com |

| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide (NCS) | Not exceeding 60°C, 1-3h in Ethanol/HCl | Not specified google.com |

Direct C-H functionalization presents an atom-economical route to introduce substituents onto the 3,6-dichloropyridazine ring. acs.orgnih.gov Radical-mediated approaches have been successfully employed for this purpose. acs.orgnih.gov For example, alkoxy pyridazines can be accessed through a radical-mediated C-H functionalization using primary alcohols, tert-butyl hydroperoxide (t-BuOOH), and titanium(III) chloride (TiCl₃). acs.orgnih.gov This reaction can be conducted open to the air and is scalable. acs.orgnih.gov The mechanism involves the generation of a hydroxyalkyl radical from the alcohol, which then adds to the electron-deficient pyridazine (B1198779) ring. d-nb.info

While alcohols are common functional groups, their use as directing groups in C-H activation can be challenging due to their low affinity for transition metal catalysts. researchgate.net However, recent advancements have led to the development of ligands that enable alcohol-directed C-H functionalization. researchgate.net

Directed metallation is a powerful strategy for the regioselective functionalization of the 3,6-dichloropyridazine core. This method involves deprotonation at a specific position on the ring using a strong base, followed by the introduction of an electrophile. The use of a mixed zinc/magnesium/lithium base, (tmp)₂Zn·2MgCl₂·2LiCl (where tmp = 2,2,6,6-tetramethylpiperidide), has been reported for the formation of a bis-organozinc species of 3,6-dichloropyridazine. This intermediate can then be used in subsequent cross-coupling reactions.

Synthesis of Pyridazine Carboxylic Acid Precursors and Derivatives

An alternative route to this compound involves the synthesis of pyridazine carboxylic acid precursors. These precursors can then be converted to the aldehyde. One common method to obtain 3,6-dichloropyridazine-4-carboxylic acid is through the oxidation of 3,6-dichloro-4-methylpyridazine. This oxidation can be carried out using strong oxidizing agents like potassium dichromate in concentrated sulfuric acid. The resulting carboxylic acid has a melting point of 142°C (with decomposition). sigmaaldrich.com The carboxylic acid can then be converted to its corresponding aldehyde through various synthetic transformations. Another route to a dichloropyridazine carboxylic acid involves the hydrolysis of a methyl ester, for example, treating methyl 4,6-dichloropyridazine-3-carboxylate with lithium hydroxide. chemicalbook.com

Table 3: Properties of 3,6-Dichloropyridazine-4-carboxylic acid

| Property | Value |

| Molecular Formula | C₅H₂Cl₂N₂O₂ uni.lu |

| Molecular Weight | 192.99 g/mol |

| Melting Point | 142°C (decomposition) sigmaaldrich.com |

| ¹H NMR (DMSO-d₆) | δ 8.28 (s, H-5), 9.72 (s, OH) |

| IR (C=O stretch) | ~1700 cm⁻¹ |

Regioselective Oxidation of Methyl-Substituted Pyridazines to Carboxylic Acids

A primary route to obtaining the carbaldehyde involves the initial synthesis of its corresponding carboxylic acid precursor, 3,6-dichloropyridazine-4-carboxylic acid. bldpharm.comchemicalbook.com This is often achieved through the regioselective oxidation of a methyl-substituted pyridazine, such as 3,6-dichloro-4-methylpyridazine.

Potassium dichromate (K₂Cr₂O₇) is a potent oxidizing agent frequently employed for such transformations in acidic conditions. nih.govbyjus.com The reaction mechanism involves the oxidation of the methyl group to a carboxylic acid. While potassium dichromate is a strong oxidant, conditions can be tailored to achieve the desired product. nih.govlibretexts.org For instance, the oxidation of primary alcohols can be controlled to yield aldehydes without significant overoxidation to carboxylic acids. nih.gov However, for the conversion of a methyl group, the reaction typically proceeds to the more stable carboxylic acid. The presence of the electron-withdrawing chloro substituents on the pyridazine ring influences the reactivity of the methyl group. The resulting 3,6-dichloropyridazine-4-carboxylic acid is a stable, isolable intermediate. sigmaaldrich.comscbt.com

The general transformation is represented by the following reaction: 3,6-dichloro-4-methylpyridazine → 3,6-dichloropyridazine-4-carboxylic acid

Potassium dichromate's utility stems from the conversion of the chromium(VI) in the dichromate ion (Cr₂O₇²⁻), which is typically orange, to the green chromium(III) ion (Cr³⁺) as it oxidizes the organic substrate. libretexts.orgyoutube.com

Chemical Transformation of Carboxylic Acid to Carbaldehyde Functionality

The subsequent conversion of the stable 3,6-dichloropyridazine-4-carboxylic acid to this compound requires a controlled reduction. Direct reduction of a carboxylic acid to an aldehyde is a challenging transformation, as most reducing agents will continue the reduction to the corresponding primary alcohol. Consequently, specialized methods are employed to stop the reaction at the aldehyde stage. louisville.edustackexchange.com

Implied pathways for this transformation often involve the in-situ formation of a more reactive intermediate, such as an acid chloride or an ester. These intermediates can then be reduced under milder conditions.

Common strategies include:

Activation followed by reduction: The carboxylic acid can be activated with reagents like N,N'-diisopropylcarbodiimide (DIC) or by converting it to a silyl (B83357) carboxylate. louisville.edustackexchange.com The activated intermediate is then reduced using a hydride source like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction. louisville.edu

Reduction using specialized borane (B79455) reagents: Methods using reagents like pinacolborane in the presence of a triflylpyridinium activating agent have been developed for the direct conversion of carboxylic acids to aldehydes at ambient temperatures. researchgate.net Another approach involves the use of thexylchloroborane-methyl sulfide (B99878) complex, which can selectively reduce carboxylic acids to aldehydes. stackexchange.com

Related Methodologies for Halogenated Pyridazine and Pyridine Aldehydes

The synthesis of halogenated heterocyclic aldehydes is not limited to the oxidation/reduction pathway. Other significant synthetic strategies, such as the Vilsmeier-Haack reaction, deprotonative coupling, and catalytic oxidative cleavage, are widely used for preparing a variety of pyridazine and pyridine aldehydes.

Vilsmeier-Haack Reaction in Pyridazine Synthesis

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comresearchgate.net This electrophilic reagent then attacks the heterocyclic ring.

This reaction is a powerful tool for constructing heterocyclic compounds and introducing functionalities. ijpcbs.comacs.org While direct application on the 3,6-dichloropyridazine ring might be challenging due to its electron-deficient nature, the Vilsmeier-Haack reaction is instrumental in synthesizing precursors or related structures. For example, it has been used to prepare pyrazole (B372694) dicarbaldehydes from the corresponding hydrazones and to synthesize substituted pyridines from acyclic ketene-S,S-acetals. researchgate.netthieme-connect.com In some cases, the reaction can lead to the formation of chlorovinyl aldehydes which can undergo subsequent electrocyclization to form the final heterocyclic product.

| Substrate Type | Vilsmeier Reagent | Product Type | Reference |

|---|---|---|---|

| Pyrrole | POCl₃/DMF | Formyl pyrrole | ijpcbs.com |

| Acyclic ketene-S,S-acetals | POCl₃/DMF | Substituted Pyridines | thieme-connect.com |

| 2-Acetamido-meso-tetraarylporphyrins | POCl₃/DMF | β-Pyridine-fused Porphyrins | thieme-connect.de |

| Spiroimidazolidinones | PBr₃/DMF | New Substituted Pyridines | researchgate.net |

Deprotonative Coupling of Pyridines with Aldehydes

Deprotonative functionalization offers a direct method to form a carbon-carbon bond between a pyridine ring and an aldehyde. This approach is particularly effective for pyridine rings bearing electron-withdrawing substituents, such as halogens, which increase the acidity of the ring protons. jst.go.jpelsevierpure.com

The process typically involves the use of a strong, non-nucleophilic base, such as an amide base generated in situ, to deprotonate the pyridine ring at a specific position. jst.go.jpnih.gov The resulting pyridyl anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. jst.go.jp This reaction can be catalyzed by systems like cesium fluoride (B91410) (CsF) with tris(trimethylsilyl)amine (B75434) (N(TMS)₃), which generates the active amide base under ambient conditions. jst.go.jpelsevierpure.comnih.gov This method has been successfully applied to a range of pyridine derivatives and various aldehydes, including arylaldehydes and aliphatic aldehydes. jst.go.jp

| Pyridine Substrate | Aldehyde | Catalytic System | Key Feature | Reference |

|---|---|---|---|---|

| 3,5-Dihalopyridines | Arylaldehydes, Pivalaldehyde, Cyclohexanecarboxaldehyde | CsF / N(TMS)₃ | Reaction at the 4-position under ambient conditions | jst.go.jpnih.gov |

| Pyridine | Benzaldehyde, p-Tolualdehyde | Tungsten imido complex | Mediated coupling via an azaoxymetallacycle intermediate | nih.gov |

Catalytic Oxidative Cleavage Methods for Aldehyde Generation

Catalytic oxidative cleavage is a powerful synthetic tool for generating carbonyl compounds, including aldehydes, from olefins (alkenes). researchgate.net This method involves the cleavage of the carbon-carbon double bond of an olefin and the formation of two carbonyl groups. To generate an aldehyde, a terminal or not fully substituted olefin is typically used. organic-chemistry.org

Various transition metal catalysts have been developed for this purpose, offering alternatives to traditional, more toxic reagents. These modern catalytic systems often use environmentally benign oxidants.

Key catalytic systems include:

Ruthenium-based catalysts: Ruthenium trichloride (B1173362) (RuCl₃) in combination with oxidants like Oxone or sodium periodate (B1199274) (NaIO₄) can effectively cleave a variety of olefins to yield aldehydes. organic-chemistry.org These protocols are noted for their ability to convert olefins that are not fully substituted into aldehydes rather than carboxylic acids. organic-chemistry.org

Copper-based catalysts: A copper(II) complex with a macrocyclic ligand has been shown to catalyze the selective oxidative cleavage of terminal olefins to aldehydes with high selectivity using hydrogen peroxide (H₂O₂) as the oxidant. rsc.orgrsc.orgresearchgate.net

Iron-based catalysts: Iron(III) catalysts have also been employed for the efficient synthesis of aldehydes and ketones from olefins, again using sustainable oxidants like H₂O₂. researchgate.net

| Catalyst | Oxidant | Substrate | Product | Reference |

|---|---|---|---|---|

| RuCl₃ | Oxone, NaIO₄ | Styrenes, Aliphatic Olefins | Aromatic and Aliphatic Aldehydes | organic-chemistry.org |

| Copper(II) complex LCu | H₂O₂ | Terminal Olefins | Aldehydes (>90% selectivity) | rsc.orgrsc.org |

| (NH₄)₃[FeMo₆O₁₈(OH)₆] | H₂O₂ | Olefins | Aldehydes, Ketones, Carboxylic Acids | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 3,6 Dichloropyridazine 4 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group at the 4-position of the pyridazine (B1198779) ring exhibits typical electrophilic character, making it susceptible to a range of nucleophilic addition and redox reactions.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde is a primary site for nucleophilic attack. Reactions with primary amines and hydrazines lead to the formation of Schiff bases and hydrazones, respectively, through a nucleophilic addition-elimination mechanism. chemguide.co.uk These reactions are fundamental in constructing more complex molecular architectures.

The reaction with hydrazine (B178648) (H₂NNH₂) initially forms a hydrazone. libretexts.orglibretexts.org This transformation is a key step in the Wolff-Kishner reduction, which ultimately converts the aldehyde to a methyl group under basic conditions with heat. libretexts.orglibretexts.org The formation of the hydrazone is a variant of imine formation. libretexts.org

Similarly, condensation with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), often referred to as Brady's reagent, yields a characteristic 2,4-dinitrophenylhydrazone precipitate. chemguide.co.uk This reaction serves as a classical qualitative test for aldehydes and ketones. chemguide.co.uk The reaction is a condensation reaction where two molecules join with the loss of a small molecule, in this case, water. chemguide.co.uk

| Reactant | Product Type | Key Features |

|---|---|---|

| Primary Amines | Schiff Base (Imine) | Formation of a C=N double bond. |

| Hydrazine (H₂NNH₂) | Hydrazone | Intermediate for Wolff-Kishner reduction. libretexts.orglibretexts.org |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Forms a colored precipitate, used for characterization. chemguide.co.uk |

Controlled Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 3,6-dichloropyridazine-4-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules. Standard oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid (H₂SO₄), can be employed for this purpose. The resulting carboxylic acid is a key intermediate for further derivatization, for instance, into amides and esters.

Selective Reduction to Primary Alcohol Derivatives

Selective reduction of the aldehyde group affords the corresponding primary alcohol, (3,6-dichloropyridazin-4-yl)methanol. This can be achieved using various reducing agents. Common reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org The choice of reducing agent can be critical to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule. Sodium borohydride is generally considered a milder and more selective reagent compared to the more powerful lithium aluminum hydride. harvard.edu

Reactivity of the Dichloro-Substituted Pyridazine Ring System

The two chlorine atoms on the pyridazine ring are susceptible to substitution and cross-coupling reactions, providing a versatile handle for introducing molecular diversity.

Regioselective Nucleophilic Aromatic Substitution Reactions of Chlorine Atoms

The chlorine atoms on the pyridazine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The regioselectivity of this reaction is influenced by the electronic nature of the pyridazine ring and the substituents present. In dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is conventionally more reactive. nsf.gov The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring facilitates nucleophilic attack. Studies on related dichloropyrimidine systems show that substitution patterns can be influenced by factors such as the nature of the nucleophile, solvent, and temperature. mdpi.comwuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can alter this selectivity. wuxiapptec.com Similar principles of regioselectivity apply to 3,6-dichloropyridazine (B152260) systems, where the positions of the chlorine atoms relative to the nitrogen atoms and the aldehyde group will dictate the preferred site of nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyridazine scaffolds. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method for the functionalization of pyridazine rings. nih.gov In the context of 3,6-dichloropyridazines, mono-Suzuki coupling can often be achieved with high efficiency. rsc.org The site-selectivity of the coupling on dichloropyridazines can be dependent on the specific reaction conditions and the nature of the substituents on the ring. rsc.org For instance, in unsymmetrical 4-substituted-3,6-dichloropyridazines, the reaction often occurs predominantly at the C-6 position. rsc.org Ligand choice can also play a crucial role in determining the regioselectivity of Suzuki couplings on dichloropyridazines. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is applicable to pyridazine systems for the introduction of alkyne moieties. researchgate.net The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. organic-chemistry.org

| Reaction Type | Key Reagents | Bond Formed | Significance |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound, Palladium catalyst, Base | C-C (Aryl/Vinyl) | Versatile for introducing aryl and vinyl groups. nih.gov |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | C-C (Alkynyl) | Introduction of alkyne functionalities. wikipedia.orgorganic-chemistry.org |

Intramolecular Reactivity and Cyclization Pathways

The strategic placement of functional groups on the pyridazine ring can facilitate intramolecular reactions, leading to the formation of various bicyclic and polycyclic heterocyclic systems through cascade and cyclization processes.

The synthesis of pyridazine derivatives can be achieved through cascade reactions that involve a cyclization step followed by aromatization. A common strategy involves the condensation of a suitable precursor with hydrazine to form a dihydropyridazine (B8628806) intermediate. organic-chemistry.org This non-aromatic ring can then be oxidized to the corresponding pyridazine. organic-chemistry.orgyoutube.com For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines. organic-chemistry.org These intermediates can be effectively converted to the aromatic pyridazine derivatives, often in the presence of a base like NaOH or by choosing an appropriate reaction solvent like acetic acid which promotes the subsequent oxidation. organic-chemistry.org Such cascade sequences, which combine ring formation and aromatization into a streamlined process, are highly valuable in synthetic chemistry for building the pyridazine core. researchgate.net

The 3,6-dichloropyridazine moiety is a key building block for the synthesis of pyrazolo[3,4-c]pyridazine derivatives. The synthetic approach often involves the reaction of a chlorinated pyridazine precursor with a hydrazine derivative. For instance, chlorination of a pyridazinone with phosphorus oxychloride yields a reactive chloropyridazine intermediate. nih.gov This intermediate can then be condensed with hydrazine hydrate (B1144303) to introduce a hydrazinyl group. nih.govresearchgate.net The resulting hydrazinylpyridazine is a versatile precursor that can undergo further cyclization reactions. Reaction of the hydrazinyl group with various carbon electrophiles, such as acetylacetone (B45752) or diethyl malonate, leads to the formation of the fused pyrazole (B372694) ring, yielding the pyrazolo[3,4-c]pyridazine system. nih.gov These multi-step syntheses demonstrate a rational approach to complex heterocyclic scaffolds based on the predictable reactivity of pyridazine intermediates.

Table 2: Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives

| Pyridazine Intermediate | Reagent(s) for Cyclization | Fused Product | Reference(s) |

|---|---|---|---|

| 3-Hydrazinyl-5,6-diphenylpyridazine-4-carbonitrile | Acetylacetone | Pyrazolo[3,4-c]pyridazine derivative | nih.gov |

| 3-Hydrazinyl-5,6-diphenylpyridazine-4-carbonitrile | Diethyl malonate | Pyrazolo[3,4-c]pyridazine derivative | nih.gov |

| 3-Hydrazinyl-5,6-diphenylpyridazine-4-carbonitrile | Phenyl isothiocyanate | Pyrazolo[3,4-c]pyridazine derivative | nih.gov |

Derivatization Strategies and Analogue Development Based on 3,6 Dichloropyridazine 4 Carbaldehyde

Chemical Transformations at the Aldehyde Position

The aldehyde functional group is a key site for initial derivatization, allowing for the introduction of a variety of other functional groups through oxidation, reduction, and condensation reactions.

The aldehyde moiety of 3,6-dichloropyridazine-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 3,6-dichloropyridazine-4-carboxylic acid. This transformation is a common step in the synthesis of various pyridazine (B1198779) derivatives. While specific oxidizing agents for this exact transformation are not extensively detailed in the provided search results, general methods for aldehyde to carboxylic acid oxidation, such as using potassium permanganate (B83412) or Jones reagent, are well-established in organic synthesis. The resulting 3,6-dichloropyridazine-4-carboxylic acid is a stable, commercially available compound that serves as a crucial intermediate. sigmaaldrich.comscbt.comepa.govstenutz.eubldpharm.com

The carboxylic acid can then be converted into a variety of ester and amide derivatives. Standard esterification procedures, such as the Fischer esterification where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, can be employed. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters under milder conditions. orgsyn.org

Similarly, amide synthesis can be achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents that activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are commonly used to promote efficient amide bond formation. nih.gov Another approach involves the use of borate (B1201080) esters, like B(OCH2CF3)3, which have been shown to be effective for direct amidation. nih.gov The use of zinc chloride as a catalyst for the direct synthesis of amides from carboxylic acids and hydrazines has also been reported. rsc.org

Table 1: Examples of Reagents for Carboxylic Acid, Ester, and Amide Synthesis

| Transformation | Reagent(s) | Product Functional Group |

| Aldehyde to Carboxylic Acid | Potassium permanganate (KMnO4), Jones reagent | Carboxylic Acid |

| Carboxylic Acid to Ester | Alcohol (ROH), Acid catalyst (e.g., H2SO4) | Ester |

| Carboxylic Acid to Ester | Alcohol (ROH), DCC, DMAP | Ester |

| Carboxylic Acid to Amide | Amine (RNH2), EDC, HOBt, DIPEA | Amide |

| Carboxylic Acid to Amide | Amine (RNH2), B(OCH2CF3)3 | Amide |

| Carboxylic Acid to Amide | Hydrazine (B178648) (H2NNH2), ZnCl2 | Amide |

The aldehyde group can be reduced to a primary alcohol, (3,6-dichloropyridazin-4-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). youtube.commasterorganicchemistry.comorganic-chemistry.orgreddit.comyoutube.com This reaction is typically chemoselective, leaving the chloro-substituents on the pyridazine ring intact. The resulting alcohol can serve as a precursor for further functionalization, such as etherification or esterification.

Furthermore, the aldehyde can be converted into primary, secondary, or tertiary amines through reductive amination. nih.govresearchgate.netnih.govorganic-chemistry.orgmdpi.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.org A stepwise procedure, involving the formation of the imine in methanol (B129727) followed by reduction with NaBH4, can also be employed, which can be advantageous in cases where dialkylation is a concern. organic-chemistry.org

Functionalization of the Pyridazine Ring System

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, providing a powerful handle for introducing molecular diversity.

The chlorine atoms at the 3- and 6-positions of the pyridazine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the ring. nih.govmdpi.comnih.gov This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, in some polychlorinated pyridazines, substitution can occur selectively at one position over another.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds by replacing the chlorine atoms with aryl, heteroaryl, or alkyl groups. libretexts.orgmdpi.comresearchgate.netmdpi.comnih.gov This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester). The choice of ligand for the palladium catalyst can influence the site-selectivity of the coupling in di- or polychlorinated systems. nsf.gov The Suzuki-Miyaura coupling has been successfully applied to the synthesis of various functionalized pyridazine derivatives. researchgate.net

Table 2: Common Cross-Coupling Reactions for Pyridazine Functionalization

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent (e.g., R-B(OH)2) | Palladium catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Palladium catalyst, Base | C-N |

| Stille | Organostannane reagent | Palladium catalyst | C-C |

Recent advancements have demonstrated the direct C-H functionalization of 3,6-dichloropyridazine (B152260) through radical-mediated reactions. capes.gov.brnih.gov This approach allows for the introduction of alkoxy groups at the C4 and/or C5 positions of the pyridazine ring using primary alcohols, tert-butyl hydroperoxide (t-BuOOH), and titanium(III) chloride (TiCl3). nih.gov

The resulting alkoxy-substituted dichloropyridazines can undergo subsequent functionalization. For example, a subsequent cyclization step can be employed to access diversely substituted tetrahydropyridopyridazines, which are fused bicyclic structures with multiple functional handles. nih.gov This two-step sequence of C-H functionalization followed by cyclization provides an efficient route to complex pyridazine-based scaffolds.

Design and Synthesis of Advanced Pyridazine Architectures

The derivatization strategies discussed above can be employed in a sequential or combinatorial fashion to construct more complex and advanced pyridazine architectures. For instance, starting from a 4,6-dichloropyridazine-3-carboxylate, a regioselective nucleophilic substitution at the 4-position can be performed, followed by further transformations and a cyclocondensation reaction to build a fused pyrido[3,4-c]pyridazine (B3354903) system. mdpi.comresearchgate.net The resulting polycyclic structure can then be further functionalized at the remaining halogenated positions through nucleophilic substitutions and Suzuki arylations. mdpi.comresearchgate.net This highlights the modularity of the synthetic routes available for creating a wide range of pyridazine-based compounds with tailored properties.

Development of Multifunctionalized Pyridazines with Multiple Reactive Handles

The development of multifunctionalized pyridazines from this compound would theoretically involve leveraging the reactivity of both the chlorine atoms and the aldehyde group. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The aldehyde group provides a handle for various transformations, including condensation reactions, oxidations, reductions, and the formation of Schiff bases.

While a direct application of these strategies to this compound is not documented, the general principles of pyridazine chemistry suggest that this compound could serve as a versatile building block for creating complex molecules with multiple points for further functionalization. The interplay between the electron-withdrawing effects of the chlorine atoms and the pyridazine ring, and the reactivity of the aldehyde group, would be a key factor in determining the outcome of such reactions.

Exploration of Fused Heterocyclic Scaffolds derived from this compound (e.g., pyrazolopyridazine systems)

The synthesis of fused heterocyclic scaffolds, such as pyrazolopyridazine systems, typically involves the reaction of a pyridazine derivative containing adjacent reactive sites with a suitable binucleophile. In the case of this compound, the aldehyde group and one of the chlorine atoms could potentially serve as these reactive sites.

For instance, a reaction with hydrazine or a substituted hydrazine could lead to the formation of a pyrazolopyridazine core. The initial reaction would likely involve the formation of a hydrazone at the aldehyde position, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine on one of the chlorinated carbon atoms of the pyridazine ring, leading to cyclization and the formation of the fused pyrazole (B372694) ring.

While this represents a plausible synthetic route, specific examples and detailed experimental conditions for the synthesis of pyrazolopyridazines from this compound are not described in the available scientific literature. The exploration of such reactions would be a novel area of research within pyridazine chemistry.

Advanced Spectroscopic and Computational Investigations of 3,6 Dichloropyridazine 4 Carbaldehyde and Its Analogues

Quantum Chemical Studies using Density Functional Theory (DFT)

Non-Linear Optical (NLO) Behavior Prediction (e.g., electric dipole moment, hyperpolarizability calculations)

The prediction of non-linear optical (NLO) properties through computational chemistry is a powerful tool for identifying materials with potential applications in photonics and optoelectronics. mdpi.comjhuapl.edu For molecules like 3,6-dichloropyridazine-4-carbaldehyde, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine key NLO parameters. These parameters include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are crucial indicators of a molecule's NLO response. researchgate.netresearchgate.net

The total static first hyperpolarizability (β) is a measure of the second-order NLO response and can be calculated from the individual tensor components. researchgate.net The magnitude of the dipole moment is also significant, as a large value may enhance the hyperpolarizability. researchgate.net Computational studies on related pyridazine (B1198779) derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. mdpi.com For this compound, the electron-withdrawing nature of the two chlorine atoms and the carbaldehyde group, combined with the π-electron system of the pyridazine ring, suggests a potential for notable NLO activity.

Calculations are typically performed using methods like DFT with specific basis sets (e.g., 6-311++G(d,p)) to achieve reliable values. researchgate.netnih.gov The first hyperpolarizability of novel compounds is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. nih.govnih.gov While specific computational data for this compound is not available, the table below presents calculated values for analogous compounds to illustrate the typical range of these properties.

| Parameter | Description | Typical Computational Method | Illustrative Value (Analogues) |

|---|---|---|---|

| Electric Dipole Moment (μ) | Measures the separation of positive and negative charges in a molecule. | DFT/B3LYP | ~3-11 Debye researchgate.net |

| Polarizability (α) | The tendency of the molecular electron cloud to be distorted by an external electric field. | DFT/B3LYP | ~10-24 esu |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response of the molecule. | DFT/B3LYP, TDHF | Values can be many times that of urea (~10-30 esu) mdpi.comnih.gov |

Advanced Spectroscopic Characterization Techniques (Computational Aspects)

Computational analysis serves as an indispensable adjunct to experimental spectroscopy, providing a theoretical framework that aids in the precise interpretation of complex spectra. For this compound, methods such as DFT are used to calculate optimized molecular geometries and predict vibrational frequencies, NMR chemical shifts, and electronic transitions. nih.govchemrxiv.org These theoretical spectra can then be correlated with experimental FT-IR, FT-Raman, NMR, and UV-Vis data, enabling a detailed and confident assignment of spectral features to specific molecular structures and electronic properties. nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy Interpretation Aided by Computational Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational analysis, typically using DFT methods like B3LYP with a 6-31G* basis set, allows for the calculation of harmonic vibrational frequencies. researchgate.net These calculated frequencies, when appropriately scaled to correct for anharmonicity and basis set limitations, show excellent correlation with experimental spectra, facilitating a complete and accurate assignment of the observed bands. nih.govresearchgate.net

For the closely related parent molecule, 3,6-dichloropyridazine (B152260), a detailed vibrational analysis has been performed. researchgate.net The addition of a carbaldehyde group (-CHO) at the 4-position in this compound would introduce new, characteristic vibrational modes. These include a strong C=O stretching vibration, typically observed in the 1680-1740 cm⁻¹ region, and the aldehydic C-H stretching vibrations. The potential energy distribution (PED) analysis derived from computational calculations is crucial for characterizing these modes and understanding the extent of vibrational coupling within the molecule. nih.govresearchgate.net

| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Theoretical Basis for Assignment | Reference Compound |

|---|---|---|---|

| C-H Stretch (Aldehyde) | ~2850 and ~2750 | Characteristic Fermi resonance doublet for the CHO group. | General Aldehydes |

| C=O Stretch (Aldehyde) | 1715 - 1695 | Strong, sharp absorption indicative of a conjugated aldehyde. | Pyridine-3-carbaldehyde researchgate.net |

| C=N Stretch (Ring) | 1600 - 1550 | Correlates with pyridazine ring vibrations. researchgate.net | 3,6-Dichloropyridazine researchgate.net |

| C-Cl Stretch | 800 - 600 | Calculated and observed for chloropyridazines. researchgate.net | 3,6-Dichloropyridazine researchgate.net |

| Ring Breathing Mode | ~1000 | Fundamental vibration of the pyridazine ring. researchgate.net | 3,6-Dichloropyridazine researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Computational Correlation

NMR spectroscopy is a primary technique for determining molecular structure. For this compound, ¹H and ¹³C NMR are essential. The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the lone aromatic proton (H-5) and a downfield singlet for the aldehyde proton. The ¹³C NMR spectrum would show distinct signals for the four unique pyridazine ring carbons and a significantly downfield signal for the carbonyl carbon.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (δ). researchgate.net These calculations are performed on the optimized molecular geometry, and the results are often referenced against a standard like tetramethylsilane (B1202638) (TMS). Comparing the calculated shifts with experimental data confirms structural assignments and can help resolve ambiguities. researchgate.netresearchgate.net Experimental data for the parent compound, 3,6-dichloropyridazine, shows two ¹³C NMR signals, as expected from its symmetrical structure. spectrabase.com The introduction of the carbaldehyde group breaks this symmetry, leading to a more complex and informative spectrum.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Rationale and Computational Correlation |

|---|---|---|---|

| ¹H | H (Aldehyde) | 9.5 - 10.5 | Deshielded proton attached to a carbonyl group. GIAO calculations confirm this downfield shift. |

| ¹H | H-5 | 7.5 - 8.5 | Aromatic proton on an electron-deficient pyridazine ring. |

| ¹³C | C (Carbonyl) | 185 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. researchgate.net |

| ¹³C | C-3, C-6 | 150 - 160 | Carbons attached to electronegative chlorine atoms. Similar to shifts in 3,6-dichloropyridazine (~152.9 ppm). spectrabase.com |

| ¹³C | C-4, C-5 | 125 - 140 | Aromatic carbons influenced by adjacent substituents. Calculations help differentiate between C-4 and C-5. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Theoretical Correlation

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on its conjugated systems and chromophores. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the pyridazine ring and n → π* transitions involving the lone pair electrons on the nitrogen atoms and the carbonyl oxygen.

Time-dependent density functional theory (TD-DFT) is the standard computational approach for predicting electronic absorption spectra. researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). The calculations also yield the oscillator strength (f) for each transition, which relates to the intensity of the absorption band. scienceopen.com Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides a detailed understanding of the nature of the electronic excitations. scienceopen.com The presence of the carbaldehyde group in conjugation with the pyridazine ring is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent 3,6-dichloropyridazine.

| Transition Type | Expected λmax (nm) | Involved Orbitals (Typical) | Computational Insights (TD-DFT) |

|---|---|---|---|

| π → π | 250 - 300 | HOMO → LUMO | High calculated oscillator strength (f > 0.1), associated with the aromatic system. |

| n → π | 320 - 380 | HOMO-1 → LUMO | Low calculated oscillator strength (f < 0.01), associated with N and O lone pairs. Often appears as a weak shoulder. |

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic Building Block in Complex Molecule Synthesis

The unique arrangement of reactive sites on the 3,6-dichloropyridazine-4-carbaldehyde scaffold allows for its use as a foundational element in the synthesis of more elaborate chemical structures. Chemists can selectively manipulate the aldehyde and the two chlorine atoms to build diverse molecular frameworks.

The 3,6-dichloropyridazine (B152260) core is a key constituent in the synthesis of fused heterocyclic systems, which are significant scaffolds in medicinal chemistry. researchgate.netmdpi.com A notable application involves its role as a precursor to pyrido[3,4-c]pyridazine (B3354903) derivatives. researchgate.netmdpi.comdntb.gov.ua In these synthetic sequences, the aldehyde group of this compound can be oxidized to the corresponding carboxylic acid or its ester derivative. This intermediate, such as a 4,6-dichloropyridazine-3-carboxylate, can then undergo regioselective nucleophilic substitution and subsequent cyclization reactions to form the fused pyridopyridazine (B8481360) ring system. researchgate.netmdpi.com The aldehyde functionality itself can also serve as a reactive handle for condensation reactions with various nucleophiles to initiate the formation of new heterocyclic rings fused to the pyridazine (B1198779) core.

Table 1: Synthesis of a Dihydroxypyridopyridazine Derivative

| Step | Reactant/Intermediate | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 4,6-Dichloropyridazine-3-carboxylate | t-butyl ethyl malonate, followed by acid-catalyzed decarboxylation | Diester Intermediate | researchgate.netmdpi.com |

This table illustrates a pathway that can be accessed from this compound via oxidation to the corresponding carboxylate.

The electron-deficient pyridazine ring, further activated by three electron-withdrawing groups (two chloro, one formyl), makes this compound an excellent substrate for creating highly functionalized pyridazine derivatives. The chlorine atoms at the C3 and C6 positions exhibit different reactivity, allowing for sequential and regioselective substitution reactions.

This differential reactivity enables a programmed approach to synthesis, where one chlorine atom can be replaced with a nucleophile, followed by a different reaction at the second chlorine atom, such as a palladium-catalyzed cross-coupling reaction. researchgate.net The aldehyde group provides a third site for modification, for instance, through condensation, oxidation, or reduction. This strategic functionalization allows for the generation of a wide array of polyfunctional pyridazines from a single starting material, which is a key advantage in building libraries of compounds for chemical and biological screening. researchgate.net The synthesis of trishalogenated pyridopyridazines, which involves substitutions and further functionalization, highlights the role of such intermediates in accessing complex, polyfunctional molecules. researchgate.net

Development of Molecules with Targeted Chemical Reactivity

The specific functional groups of this compound allow it to be a precursor for molecules designed for specific chemical transformations, such as molecular rearrangements or the synthesis of specialized compound classes.

The Curtius rearrangement is a powerful synthetic method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.orgnih.gov This reaction proceeds through the thermal decomposition of an acyl azide (B81097). wikipedia.orgorganic-chemistry.org

This compound serves as a direct precursor for the requisite carboxylic acid needed for this rearrangement. The aldehyde group can be readily oxidized to a carboxylic acid group, yielding 3,6-dichloropyridazine-4-carboxylic acid. This resulting acid can then be converted into the corresponding acyl azide. Subsequent heating of the acyl azide induces the Curtius rearrangement, eliminating nitrogen gas and forming a highly reactive 3,6-dichloropyridazin-4-yl isocyanate. This isocyanate can be trapped with various nucleophiles to generate a range of amine derivatives, demonstrating a practical application of the starting aldehyde in accessing valuable nitrogen-containing compounds. organic-chemistry.orgnih.gov

Figure 1: Pathway to Curtius Rearrangement

The aldehyde functionality of this compound can be leveraged to synthesize specialized chemical structures like α-(halohetaroyl)-2-azahetarylacetonitriles. A plausible synthetic route involves a two-step process. First, the aldehyde is converted to a more reactive carbonyl species, such as an acyl chloride (3,6-dichloropyridazine-4-carbonyl chloride), via oxidation followed by treatment with a chlorinating agent like thionyl chloride.

Second, this reactive acyl chloride can then be used to acylate the α-carbon of a 2-azahetarylacetonitrile derivative in the presence of a suitable base. This reaction, a form of C-acylation, would attach the 3,6-dichloropyridazine-4-carbonyl moiety to the acetonitrile, yielding the target α-(3,6-dichloro-4-pyridazinoyl)-2-azahetarylacetonitrile. This demonstrates the utility of the starting aldehyde in constructing complex molecules with multiple heterocyclic components.

Contribution to Lead Compound Design and Modification

In medicinal chemistry, a lead compound is a molecule that shows promising biological activity and serves as the starting point for developing new drugs through chemical modification. numberanalytics.com21umas.edu.ye The this compound scaffold is well-suited for this purpose. The pyridazine core is a recognized pharmacophore present in numerous biologically active agents. rsc.org

The three distinct reactive sites on the molecule offer a platform for systematic chemical modification to explore structure-activity relationships (SAR). Medicinal chemists can generate a library of analogues by:

Selectively substituting the chlorine at the C6 position.

Independently substituting the chlorine at the C3 position.

Modifying the aldehyde group at the C4 position into various other functionalities (e.g., amines, amides, oximes, hydrazones).

This systematic modification allows for the fine-tuning of a compound's properties to enhance potency, selectivity, and pharmacokinetic profiles, which is a central activity in lead optimization. numberanalytics.com The use of pyridazine derivatives to generate compounds with potential therapeutic applications, such as kinase inhibitors, underscores the value of this heterocyclic system in drug discovery. researchgate.net

Utility in Pharmacophore Exploration and Late-Stage Structural Diversification

The strategic design of bioactive molecules heavily relies on the exploration of pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity. This compound serves as a highly valuable scaffold in this endeavor, primarily due to its utility in late-stage functionalization (LSF). LSF is a powerful strategy in medicinal chemistry that involves introducing structural modifications at a late stage in the synthesis of a complex molecule. nih.govresearchgate.net This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling a more efficient exploration of the structure-activity relationship (SAR). researchgate.net

The structure of this compound is uniquely suited for LSF, offering three distinct and orthogonally reactive sites:

The Aldehyde Group: A versatile functional handle for a wide array of chemical transformations.

The Chlorine at C6: Susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

The Chlorine at C3: Generally less reactive than the C6 chlorine, allowing for selective and sequential functionalization.

This differential reactivity allows chemists to introduce a variety of substituents in a controlled manner, effectively "decorating" the pyridazine core. For instance, the aldehyde can be converted into amines, alcohols, or complex side chains, while the chloro-substituents can be replaced with aryl, alkyl, or heteroatom-containing groups. This capacity to systematically modify three different positions on a compact heterocyclic core makes the molecule an ideal platform for pharmacophore modeling and optimization. By generating a diverse set of analogues, researchers can fine-tune the steric, electronic, and hydrogen-bonding properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. researchgate.netchimia.ch

The table below summarizes the potential transformations at each functional site of this compound, illustrating its role in creating chemical diversity for pharmacophore exploration.

| Reactive Site | Position | Potential Transformations | Purpose in Diversification |

| Aldehyde | C4 | Reductive amination, Wittig reaction, Grignard addition, Condensation | Introduce diverse side chains, modify polarity and size |

| Chlorine | C6 | Nucleophilic substitution (SNAr), Suzuki coupling, Buchwald-Hartwig amination | Introduce aryl, heteroaryl, amino, or alkoxy groups |

| Chlorine | C3 | Nucleophilic substitution (harsher conditions), Cross-coupling reactions | Introduce further diversity after C6 functionalization |

Synthesis of Structurally Diverse Pyridazine-Based Analogues

The 3,6-dichloropyridazine core is a well-established building block for creating libraries of pyridazine-containing compounds due to the predictable reactivity of its chlorine atoms. jofamericanscience.org The presence of the electron-withdrawing aldehyde group further activates the ring system towards nucleophilic attack, facilitating the synthesis of a wide range of analogues.

Research has shown that in 3,6-dichloropyridazine systems, the chlorine atom at the 6-position is typically more reactive towards nucleophiles than the chlorine at the 3-position. This chemoselectivity enables a programmed, stepwise approach to substitution. For example, reaction with a primary amine under controlled conditions can lead to the selective formation of a 3-chloro-6-aminopyridazine derivative. researchgate.net The remaining chlorine at the C3 position can then be targeted in a subsequent reaction, such as a palladium-catalyzed Suzuki or Sonogashira coupling, to introduce a different functional group. dntb.gov.ua

The aldehyde at the C4 position adds another dimension of diversity. It can be used as a synthetic handle for various transformations, including:

Condensation reactions to form imines or hydrazones.

Oxidation to a carboxylic acid, which can then be converted to esters or amides.

Reduction to a primary alcohol, which can be further functionalized.

Wittig or Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.

This multi-faceted reactivity allows for the generation of extensive libraries of polysubstituted pyridazines from a single, readily accessible starting material. The ability to independently modify three positions on the heterocyclic core is a significant advantage for creating novel chemical entities for screening in drug discovery and materials science.

The following table outlines a general strategy for creating diverse pyridazine analogues from this compound.

| Step | Reaction Type | Target Position | Example Reagents | Resulting Moiety |

| 1 | Nucleophilic Aromatic Substitution | C6 | R-NH₂ (Amine) | 6-amino-3-chloropyridazine |

| 2 | Suzuki Cross-Coupling | C3 | Ar-B(OH)₂ (Boronic Acid) | 6-amino-3-arylpyridazine |

| 3 | Reductive Amination | C4 (Aldehyde) | R'-NH₂, NaBH(OAc)₃ | 4-(aminomethyl)pyridazine |

Development of Pyrazolopyridazine Derivatives for Chemical Biology Studies

Fused heterocyclic systems are of great interest in chemical biology as they often exhibit unique biological activities. Pyrazolopyridazines, which combine the structural features of pyrazole (B372694) and pyridazine, are an important class of such compounds. This compound is an ideal precursor for the synthesis of these fused ring systems.

The key transformation involves a condensation reaction between the aldehyde functional group of the pyridazine and a hydrazine (B178648) derivative, followed by an intramolecular cyclization. researchgate.net The general mechanism begins with the nucleophilic attack of the hydrazine on the aldehyde's carbonyl carbon, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by acidic or basic conditions, results in the formation of the fused pyrazole ring.

The versatility of this approach allows for the synthesis of a wide array of pyrazolopyridazine derivatives. By varying the substituent on the hydrazine (e.g., alkyl, aryl, or functionalized groups), chemists can introduce diversity into the final molecule. Furthermore, the chlorine atoms on the pyridazine ring remain available for subsequent functionalization, enabling the creation of highly decorated and complex scaffolds for probing biological systems. These compounds can be used as molecular probes, enzyme inhibitors, or fluorescent labels in chemical biology research. The synthesis of related pyrazolopyridine structures from functionalized precursors has been well-documented, providing a solid foundation for this synthetic strategy. psu.edu

Applications in Agrochemical and Specialty Chemical Synthesis

The pyridazine heterocycle is a common structural motif in a variety of agrochemicals, including herbicides, fungicides, and insecticides. Derivatives of 3,6-dichloropyridazine have been specifically identified as important intermediates in the synthesis of these agricultural products. google.com The reactivity of the chloro-substituents allows for the introduction of various toxophores or groups that modulate the compound's physical properties, such as solubility and soil mobility.

For instance, studies have demonstrated that condensing 3,6-dichloropyridazine with various arylalkylamines yields 3-arylalkylamino-6-chloropyridazines. researchgate.net Preliminary bioassays of these compounds have revealed significant herbicidal activity against broadleaf weeds like Brassica napus. researchgate.net The aldehyde functionality on this compound provides an additional site for modification to optimize herbicidal potency and spectrum of activity.

Moreover, there is growing interest in developing biodegradable agrochemicals to minimize environmental impact. Certain pyridopyridazine derivatives have been noted for their potential as molluscicides that are also biodegradable. researchgate.net The synthetic accessibility of diverse structures from this compound makes it a valuable starting point for developing new, more environmentally friendly crop protection agents. Beyond agrochemicals, the unique electronic and structural properties of functionalized pyridazines make them candidates for specialty chemicals, such as dyes, ligands for catalysis, and components in materials science.

Future Research Directions and Unaddressed Challenges

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. The aldehyde functional group in 3,6-Dichloropyridazine-4-carbaldehyde serves as a key handle for the introduction of stereocenters. Future research should prioritize the development of asymmetric synthetic routes to access chiral derivatives.

Key research objectives in this area include:

Asymmetric Aldol and Related Reactions: Investigating the use of chiral catalysts (organocatalysts or metal complexes) to control the stereochemical outcome of reactions involving the aldehyde group.

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereoselective functionalization of the pyridazine (B1198779) core.

Enzymatic Resolutions: Exploring the use of enzymes for the kinetic resolution of racemic mixtures of chiral derivatives.

The successful development of such methodologies would provide access to a diverse range of enantiopure pyridazine-containing compounds for biological screening. The synthesis of chiral pyridazine derivatives has been explored, highlighting the potential for creating novel, biologically active molecules. sioc-journal.cn

Exploration of Novel Catalytic Methods for Selective Functionalization

The presence of two distinct chlorine atoms and a C-H bond on the pyridazine ring, in addition to the aldehyde group, offers multiple avenues for functionalization. A significant challenge lies in achieving high selectivity in these transformations. The exploration of novel catalytic methods is crucial for overcoming this challenge.

Future investigations should focus on:

C-H Functionalization: Building upon existing work on radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260), new catalytic systems can be explored for the direct and selective introduction of various functional groups at the C-5 position. nih.govcapes.gov.br

Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, for the selective substitution of the chlorine atoms. nih.gov This would enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Regioselective Nucleophilic Aromatic Substitution (SNAr): Developing catalytic methods to control the regioselectivity of SNAr reactions, allowing for the selective replacement of either the C-3 or C-6 chlorine atom.

A summary of potential catalytic methods is presented in Table 1.

Table 1: Potential Catalytic Methods for Selective Functionalization

| Catalytic Method | Target Site | Potential Functionalization |

| Radical-mediated C-H Functionalization | C-5 | Alkoxylation, Alkylation |

| Suzuki-Miyaura Cross-Coupling | C-3, C-6 | Arylation, Heteroarylation |

| Buchwald-Hartwig Amination | C-3, C-6 | Amination |

| Sonogashira Coupling | C-3, C-6 | Alkynylation |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput synthesis. nih.gov The integration of the synthesis and derivatization of this compound with flow chemistry platforms presents a significant opportunity for future research.

Key areas of focus include:

Continuous-Flow Synthesis: Developing robust and scalable continuous-flow processes for the synthesis of the parent compound itself.

Automated Library Synthesis: Utilizing flow chemistry in conjunction with automated platforms to rapidly generate libraries of pyridazine derivatives for high-throughput screening in drug discovery programs. pharmaron.com

The application of flow chemistry can accelerate the discovery of new bioactive molecules derived from this versatile scaffold.

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is paramount for the rational design of improved synthetic protocols. Advanced in situ spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states involved in the reactions of this compound.

Future research should employ techniques such as:

In situ NMR Spectroscopy: To monitor reaction progress in real-time, identify intermediates, and elucidate reaction pathways. The tautomerism of related pyridazine systems has been successfully studied using NMR spectroscopy. mdpi.com

In situ IR and Raman Spectroscopy: To gain information about changes in bonding and functional groups during a reaction.

Mass Spectrometry-based Techniques: To detect and characterize reactive intermediates.

These experimental studies, in conjunction with computational modeling, will provide a detailed picture of the reaction mechanisms, enabling the optimization of reaction conditions and the development of more efficient and selective transformations.

Computational Design of Novel Reactions and Derivatization Pathways

Computational chemistry has emerged as a powerful tool in modern organic synthesis for predicting reactivity, elucidating reaction mechanisms, and designing novel synthetic routes. The application of computational methods to the study of this compound can guide experimental efforts and accelerate the discovery of new reactions.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govmdpi.com DFT can be used to predict the regioselectivity of nucleophilic and electrophilic attack.

Transition State Modeling: To elucidate the mechanisms of key reactions and identify the factors that control selectivity.

Virtual Screening: To design and evaluate potential new derivatives with desired electronic or steric properties.

Table 2 highlights the potential applications of computational design in this context.

Table 2: Applications of Computational Design

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, regioselectivity, and spectroscopic properties. |

| Transition State Modeling | Elucidation of reaction mechanisms and origins of selectivity. |

| Molecular Dynamics (MD) Simulations | Study of solvent effects and conformational dynamics. |

| Virtual High-Throughput Screening | Design of new derivatives with targeted properties. |

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on this compound should incorporate sustainable practices.

Key areas for improvement include:

Development of Greener Synthetic Routes: Designing synthetic pathways that utilize less hazardous reagents and solvents. This includes exploring the use of ionic liquids as recyclable reaction media. sioc-journal.cn

Catalytic vs. Stoichiometric Reagents: Prioritizing the use of catalytic methods over stoichiometric reagents to minimize waste generation. rasayanjournal.co.in

Energy Efficiency: Investigating the use of alternative energy sources, such as microwave irradiation or ultrasonication, to reduce reaction times and energy consumption. rasayanjournal.co.in

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. sioc-journal.cn

Table 3 summarizes some sustainable approaches applicable to the synthesis of pyridazine derivatives.

Table 3: Sustainable Synthesis Approaches

| Sustainable Approach | Description |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions and improve yields. rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to enhance reaction rates and efficiency. rasayanjournal.co.in |

| Multicomponent Reactions | Combining three or more reactants in a single step to increase efficiency and reduce waste. rasayanjournal.co.in |

| Use of Benign Catalysts | Developing and utilizing non-toxic and recyclable catalysts. organic-chemistry.org |

By embracing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the synthesis of novel compounds with diverse applications.

Q & A

Q. What are the most reliable synthetic routes for preparing 3,6-Dichloropyridazine-4-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via microwave-assisted protocols, which reduce reaction times and improve yields compared to conventional heating. For example, microwave irradiation has been used to synthesize structurally related 3,6-disubstituted pyridazines with precise control over regioselectivity . A two-step approach is recommended:

- Step 1 : Chlorination of pyridazine precursors using POCl₃ or PCl₅ under anhydrous conditions.

- Step 2 : Formylation at the 4-position via Vilsmeier-Haack reaction (using DMF and POCl₃). Optimization should focus on solvent choice (e.g., toluene or DMF), temperature (80–120°C), and catalyst screening (e.g., Pd/Cu for coupling reactions) .

Q. How should researchers characterize this compound, and what analytical discrepancies require caution?

Key characterization methods include:

- NMR : Compare ¹H/¹³C NMR shifts with literature data for related pyridazines (e.g., 3,6-dichloropyridazine derivatives). Pay attention to aldehydic proton signals (~10 ppm in ¹H NMR) .

- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and assess purity (>95% recommended for biological assays).

- Melting Point : Cross-check observed mp (e.g., 66–69°C for analogues) against published values . Discrepancies may arise from residual solvents or polymorphic forms; recrystallize in ethyl acetate/hexane for consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as chlorinated pyridazines can cause irritation .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Waste Disposal : Segregate halogenated waste and coordinate with certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can selective functionalization of this compound be achieved for targeted applications in drug discovery?

The 4-carbaldehyde group serves as a versatile handle for derivatization:

- Mono-functionalization : Use Suzuki-Miyaura coupling at the 3- or 6-position by selectively protecting the aldehyde with ethylene glycol, followed by Pd-mediated cross-coupling with aryl boronic acids .

- Bis-functionalization : Sequential reactions under controlled stoichiometry (e.g., SNAr at 3-Cl, then Ullmann coupling at 6-Cl) . Validate selectivity via LC-MS and X-ray crystallography (if crystals are obtainable).

Q. What computational strategies are recommended to predict the reactivity and binding affinity of this compound derivatives?

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G* level to evaluate electron density at reactive sites (e.g., Cl substituents) .

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases), prioritizing compounds with low binding energies (<−7 kcal/mol).

- ADMET Prediction : Employ SwissADME or pkCSM to assess pharmacokinetic profiles early in design .

Q. How should researchers resolve contradictions in spectral or biological activity data for derivatives of this compound?

- Replication : Repeat syntheses to exclude batch-specific impurities.

- Advanced Analytics : Use HRMS for exact mass confirmation and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

- Biological Replicates : Conduct dose-response assays in triplicate and validate with orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference with PubChem BioAssay data for related structures .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.